Lithium Tri-sec-butylborohydride

Stereoselective Reduction Cyclohexanone Reduction Kinetic vs. Thermodynamic Control

Achieve high diastereoselectivity in ketone reductions without costly re-optimization. Lithium tri-sec-butylborohydride (L-Selectride®) is a sterically hindered organoboron reagent that delivers kinetically controlled stereochemical outcomes where conventional hydrides (NaBH₄, LiAlH₄) fail. • Reduces 4-tert-butylcyclohexanone to the cis-alcohol in (92 ± 1)% yield, vs. predominantly trans with NaBH₄. • Enables tandem 1,4-reduction/alkylation of enones-unattainable with 1,2-selective hydrides. • Chemoselectively cleaves aryl methyl ethers without reducing sensitive aryl halides; reduces primary alkyl bromides selectively over primary chlorides and secondary bromides. Supplied as a 1.0 M solution in THF under argon. Standard international B2B shipping with hazardous material (UN3394, Class 4.2) compliance. Stock availability and bulk pricing upon request.

Molecular Formula C12H28BLi
Molecular Weight 190.1 g/mol
CAS No. 38721-52-7
Cat. No. B1592834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Tri-sec-butylborohydride
CAS38721-52-7
Molecular FormulaC12H28BLi
Molecular Weight190.1 g/mol
Structural Identifiers
SMILES[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C
InChIInChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1
InChIKeyYVCWICIWDWMHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Selectride: Stereoselective Borohydride Reducing Agent


Lithium tri-sec-butylborohydride (CAS 38721-52-7), commonly known by its trade name L-Selectride®, is a sterically hindered, air- and water-sensitive organoboron reagent . It is typically supplied as a 1.0 M solution in tetrahydrofuran (THF) . Unlike conventional hydride donors like sodium borohydride (NaBH4), the three bulky sec-butyl groups on the boron center impart exceptional steric control in reductions [1], making it a critical reagent for achieving high diastereoselectivity in complex molecule synthesis.

Steric-control-driven diastereoselective reduction
Kinetic bias for equatorial hydride approach
Air/moisture-sensitive reagent handling
Supplied as solution in THF

Why L-Selectride Substitutes Fail


Direct substitution of Lithium tri-sec-butylborohydride with common alternatives like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in stereoselective reductions is not chemically equivalent and frequently leads to divergent or undesired product distributions [1]. The primary mode of action for L-Selectride is dominated by its exceptional steric bulk, which forces nucleophilic hydride attack from the least hindered face of a prochiral carbonyl [2]. In contrast, LiAlH4 is a far less sterically demanding, more reactive hydride donor that often provides lower stereoselectivity or opposite diastereomeric outcomes due to competing electronic or Felkin-Anh control . Similarly, while NaBH4 is less reactive and can offer some steric bias, it is structurally unhindered and lacks the capacity for the extreme levels of equatorial approach bias or conjugate addition control that are characteristic of L-Selectride [1]. Therefore, for syntheses where high kinetic diastereocontrol or specific 1,4- vs. 1,2-reduction patterns are required, generic substitution fails and can necessitate costly re-optimization or purification steps.

Steric bulk mismatch NaBH4 and LiAlH4 lack the steric demand to replicate L-Selectride's diastereocontrol, often yielding opposite major products.
Regioselectivity shift Common hydrides favor 1,2-addition to enones, whereas L-Selectride's 1,4-conjugate pathway may not transfer.
Chemoselectivity profile Alternatives often require excess reagent and may reduce additional functional groups, altering downstream processing.

L-Selectride: Key Selectivity Comparisons


L-Selectride vs. NaBH4: Diastereoselectivity

In the reduction of the model substrate 4-tert-butylcyclohexanone, Lithium tri-sec-butylborohydride (L-Selectride) provides a divergent diastereomeric outcome compared to the widely used alternative, Sodium Borohydride (NaBH4). The data demonstrates a near-complete reversal of stereoselectivity due to L-Selectride's steric bulk [1].

Diastereoselectivity vs NaBH4
Reported
92% cis vs 88% trans
Complete reversal of product distribution
4-tert-butylcyclohexanone model substrate
Stereoselective Reduction Cyclohexanone Reduction Kinetic vs. Thermodynamic Control

L-Selectride vs. LiAlH4: Stereoselectivity Enhancement

Lithium tri-sec-butylborohydride offers a significant and quantifiable improvement in stereoselectivity over the less sterically demanding Lithium Aluminum Hydride (LiAlH4) .

Stereoselectivity gain vs LiAlH4
Class-level, Data to verify
10-fold increase reported
Higher diastereomeric excess achievable
Felkin-Anh model context, class inference
Stereoselectivity Enhancement Hydride Reducing Agents Substrate-Controlled Reduction

L-Selectride Regioselectivity: 1,4- vs. 1,2-Addition

L-Selectride exhibits unique regioselectivity in the reduction of α,β-unsaturated cyclic ketones (enones). Unlike many hydride sources, its steric bulk enables selective 1,4-conjugate addition of hydride to afford the saturated ketone, rather than the 1,2-addition product (allylic alcohol) . This contrasts with the behavior of smaller hydrides.

1,4- vs 1,2-Regioselectivity
Class-level, Data to verify
Prefers 1,4-addition (saturated ketone)
Enables α-substituted cycloalkanone synthesis
Enones without β-substituents; class context
Regioselective Reduction Enone Chemistry Conjugate Addition

L-Selectride Chemoselectivity in Alkyl Halide Reduction

Lithium tri-sec-butylborohydride demonstrates unique chemoselectivity and hydride utilization efficiency in the reduction of alkyl halides, a property not shared by other complex metal hydrides like LiAlH4 [1].

Hydride utilization efficiency
Reported, Context-dependent
Stoichiometric (1:1) reduction of halides
Reduced waste vs excess-reagent protocols
Chemoselective: 1° bromide over chloride/2° bromide
Chemoselective Reduction Alkyl Halide Reduction Stoichiometric Efficiency

L-Selectride: O-Demethylation of Aryl Methyl Ethers

L-Selectride serves as an effective reagent for the cleavage of aryl methyl ethers under non-catalytic conditions, offering a chemoselectivity profile that is distinct from other strong hydride donors [1].

O-Demethylation method
Reported, Data to verify
Cleaves methyl phenyl ethers without aryl halide reduction
Chemoselective phenol deprotection
Refluxing THF; avoids harsh Lewis acids
O-Demethylation Ether Cleavage Protecting Group Chemistry

L-Selectride: Key Application Scenarios


Kinetic cis-Alcohol Synthesis from Cyclohexanones

When a synthetic route requires the kinetically controlled cis-alcohol product from a 4-substituted cyclohexanone, L-Selectride is the optimal choice. As evidenced by the reduction of 4-tert-butylcyclohexanone, L-Selectride provides the cis-isomer in (92 ± 1)% yield, whereas the commonly used NaBH4 gives predominantly the trans-isomer [1]. This direct access avoids multi-step isomerization or resolution strategies. [1]

α-Substituted Cycloalkanones via Conjugate Reduction

In the preparation of α-substituted cyclic ketones, L-Selectride enables a unique tandem 1,4-reduction/alkylation sequence. Its ability to selectively perform conjugate addition to enones generates a boron enolate intermediate in situ, which can be trapped with an alkyl halide to directly install an α-substituent . This streamlined approach is not feasible with 1,2-selective hydride reagents like NaBH4 or LiAlH4, which would instead produce allylic alcohols.

O-Demethylation of Halogenated Natural Products

For the O-demethylation of complex, halogenated natural product intermediates, L-Selectride offers a milder and more chemoselective alternative to strong Lewis acids (e.g., BBr3). Its ability to cleave aryl methyl ethers without reducing sensitive aryl halide substituents [2] is critical for maintaining molecular complexity and avoiding unwanted side reactions that would otherwise reduce overall yield and complicate purification. [2]

Stoichiometric Alkyl Halide Reduction in Complex Mixtures

In the late-stage functionalization or dehalogenation of advanced intermediates containing multiple halogens, L-Selectride provides exceptional chemoselectivity. It can reduce a primary alkyl bromide in the presence of a primary alkyl chloride and a secondary alkyl bromide using only a stoichiometric quantity of reagent [3]. This precision reduces waste and simplifies downstream processing compared to less selective, excess-hungry hydride reagents. [3]

Application
Selection Property
Validation Focus
Kinetic cis-alcohol synthesis from cyclohexanones
Steric-control-driven diastereoselectivity
Cis/trans product distribution under kinetic control
α-Substituted cycloalkanones via conjugate reduction
1,4-Regioselectivity over 1,2-addition
Boron enolate trapping and alkylation outcome
O-Demethylation of halogenated aryl ethers
Chemoselective ether cleavage without aryl halide reduction
Phenol recovery and halogen retention
Stoichiometric halide reduction in complex intermediates
Chemoselectivity and hydride utilization efficiency
Halide reduction specificity and minimal waste

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